methyl 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate
Description
Methyl 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate is a structurally complex imidazole derivative featuring:
- A 1,3-benzodioxole moiety linked via a 2-hydroxyethyl chain to the imidazole nitrogen (N1).
- A hydroxymethyl group at position 5 of the imidazole ring.
- A methyl ester at position 3.
Properties
IUPAC Name |
methyl 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-5-(hydroxymethyl)imidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6/c1-21-15(20)14-10(6-18)17(7-16-14)5-11(19)9-2-3-12-13(4-9)23-8-22-12/h2-4,7,11,18-19H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYUVJPQTSYWLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C=N1)CC(C2=CC3=C(C=C2)OCO3)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H18N2O6
- Molecular Weight : 358.34 g/mol
- CAS Number : 2320857-86-9
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential in treating several conditions, particularly those related to fungal infections and metabolic disorders.
1. Antifungal Activity
Recent studies have demonstrated the compound's antifungal properties, particularly against Candida species. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antifungal agents.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 0.3919 | C. albicans |
| Fluconazole | >1.6325 | C. albicans |
| Miconazole | 0.0188 | C. albicans |
This data suggests that the compound exhibits comparable or superior antifungal activity to established treatments, making it a candidate for further development in antifungal therapy .
2. Anti-Diabetic Potential
The compound has also been investigated for its anti-diabetic effects. Research indicates that derivatives of imidazole compounds can enhance insulin sensitivity and reduce blood glucose levels. The mechanism is thought to involve modulation of glucose metabolism pathways and enhancement of cellular uptake of glucose .
The biological mechanisms through which this compound exerts its effects are multifaceted:
- Inhibition of Fungal Cell Wall Synthesis : The imidazole ring is known to interfere with the synthesis of ergosterol, a critical component of fungal cell membranes.
- Modulation of Enzymatic Activity : The compound may affect enzymes involved in carbohydrate metabolism, contributing to its anti-diabetic effects.
Case Study 1: Antifungal Efficacy
In a laboratory setting, the compound was tested against clinical isolates of Candida albicans and Candida tropicalis. Results showed significant inhibition zones in agar diffusion assays, indicating potent antifungal activity .
Case Study 2: Anti-Diabetic Effects
In vivo studies using diabetic rat models demonstrated that administration of the compound resulted in a significant reduction in blood glucose levels compared to control groups. This effect was attributed to enhanced insulin sensitivity and improved glucose uptake by peripheral tissues .
Scientific Research Applications
Pharmaceutical Applications
Antidiabetic Properties
Research indicates that compounds similar to methyl 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate exhibit antidiabetic effects. A study highlighted the potential of substituted 1,3-benzodioxole derivatives in treating diabetes and obesity by modulating glucose metabolism and enhancing insulin sensitivity .
Anticancer Activity
The compound's structural characteristics may also confer anticancer properties. Studies on related imidazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Biochemical Research
Enzyme Inhibition Studies
this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, imidazole derivatives are known to inhibit aromatase, an enzyme critical in estrogen biosynthesis, thus providing a potential therapeutic avenue for hormone-dependent cancers .
Material Science
Photoluminescent Properties
Recent studies have explored the photoluminescent properties of benzodioxole-containing compounds for applications in organic light-emitting diodes (OLEDs). The unique electronic properties of these compounds enable their use as blue-emitting materials, which are essential for developing efficient display technologies .
| Compound Name | Activity Type | Target Cells | Reference |
|---|---|---|---|
| Compound A | Antidiabetic | HepG2 | |
| Compound B | Anticancer | MCF-7 | |
| Compound C | Enzyme Inhibition | Aromatase |
Table 2: Synthesis Methods
| Methodology | Description | Reference |
|---|---|---|
| Synthesis A | Reaction with carbonyl reducing agents | |
| Synthesis B | Coupling reactions involving hydroxymethyl groups | |
| Synthesis C | Use of DMSO as a solvent for reaction |
Case Study 1: Antidiabetic Effects
A study demonstrated that a related compound significantly reduced blood glucose levels in diabetic rats when administered over four weeks. The mechanism was attributed to enhanced glucose uptake and improved insulin sensitivity .
Case Study 2: Anticancer Efficacy
In vitro studies showed that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. The results indicated a dose-dependent response, highlighting its potential as a chemotherapeutic agent .
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations:
- Benzodioxole vs. Benzyl/Phenyl Groups : The target compound’s 1,3-benzodioxole group enhances electron density and may improve metabolic stability compared to simpler benzyl groups in analogs .
- Hydroxyethyl/Hydroxymethyl vs.
- Ester Position : The methyl ester at position 4 (target) vs. position 5 () may alter steric interactions in binding pockets or crystallization behavior .
Hydrogen Bonding and Crystal Packing
The target compound’s hydroxyl and ester groups suggest robust hydrogen-bonding networks, akin to Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, which forms intermolecular H-bonds via hydroxyl and methoxy groups . In contrast, sulfanyl-containing analogs (e.g., ) rely on weaker van der Waals interactions, reducing crystallinity.
Pharmacophore Potential
- The 1,3-benzodioxole moiety is prevalent in bioactive molecules (e.g., protease inhibitors), suggesting the target compound may interact with enzymatic active sites via π-π stacking or H-bonding .
- Hydroxymethyl and hydroxyethyl groups could mimic natural substrates in glycosidase or kinase pathways, similar to imidazole-based inhibitors in .
Limitations vs. Analogs
- The absence of electron-withdrawing groups (e.g., sulfanyl in ) may limit stability under oxidative conditions.
Preparation Methods
Introduction of the 2-(1,3-Benzodioxol-5-yl)-2-Hydroxyethyl Group
The 1,3-benzodioxol-5-yl moiety is introduced through nucleophilic substitution or coupling reactions. A method adapted from epoxydibenzo[b,f]diazocine synthesis involves nitrobenzaldehyde intermediates. For example, 5-nitro-1,3-benzodioxole can be reduced to the corresponding amine, which is then alkylated with ethylene oxide to form the 2-hydroxyethyl side chain.
Key steps include:
- Nitration of 1,3-benzodioxole : Using nitric acid in acetic anhydride to yield 5-nitro-1,3-benzodioxole.
- Reduction to amine : Catalytic hydrogenation with Pd/C in ethanol converts the nitro group to an amine.
- Hydroxyethylation : Reaction with ethylene oxide under basic conditions (K₂CO₃) forms the 2-hydroxyethylamine derivative.
Functionalization of the Imidazole Ring
The hydroxymethyl group at position 5 is introduced via a two-step process:
- Formylation : Treating 5-unsubstituted imidazole with formic acid under dehydrating conditions yields 5-formylimidazole.
- Reduction : Sodium borohydride reduces the formyl group to hydroxymethyl.
The methyl carboxylate at position 4 is installed early in the synthesis to avoid side reactions. Methylation of a carboxylic acid intermediate using trimethylsilyl diazomethane (TMS-CHN₂) in methanol ensures high yields.
Optimization and Challenges in Synthesis
Regioselectivity and Protecting Groups
A major challenge lies in achieving regioselective substitution on the imidazole ring. The use of directing groups, such as nitro or methoxy substituents, can enhance selectivity during electrophilic aromatic substitution. For example, a nitro group at position 4 directs incoming electrophiles to position 5, which is later reduced to the hydroxymethyl group.
Protecting groups are critical for managing reactivity:
Reaction Conditions and Catalysts
- Reductive amination : For coupling the hydroxyethylbenzodioxol moiety to the imidazole, NaBH₃CN in methanol facilitates efficient reductive amination.
- Acidic hydrolysis : Deprotection of the hydroxymethyl group requires dilute HCl (0.1 M) at 60°C to prevent degradation.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Imidazole ring formation | Formamide, 180°C | 65 | 90 |
| Hydroxymethylation | NaBH₄, MeOH, 0°C | 78 | 95 |
| Reductive amination | NaBH₃CN, MeOH, rt | 82 | 98 |
Applications and Further Modifications
This compound serves as a precursor for bioactive molecules targeting inflammatory pathways. The hydroxymethyl and carboxylate groups enable further derivatization, such as phosphorylation or glycosylation, to enhance solubility or biological activity. Current research explores its potential as a kinase inhibitor, leveraging the benzodioxol group for hydrophobic interactions with enzyme binding sites.
Q & A
Basic: What synthetic methodologies are recommended for preparing methyl 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate?
Answer:
The synthesis involves multi-step strategies, typically starting with functionalizing the imidazole core. Key steps include:
- Imidazole ring formation : Use condensation reactions between glyoxal derivatives and ammonia/amines under acidic conditions (e.g., acetic acid) to form the 1H-imidazole scaffold .
- Side-chain introduction : The 2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl group can be attached via nucleophilic substitution or Mitsunobu reactions. For example, reacting 1,3-benzodioxol-5-yl ethanol derivatives with activated imidazole intermediates in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) .
- Esterification : Methyl ester formation at position 4 is achieved using methanol under acidic catalysis (e.g., H₂SO₄) or via carbodiimide-mediated coupling .
Critical parameters : Monitor reaction pH and temperature to avoid epimerization of the hydroxymethyl group at position 5. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic: What analytical techniques are essential for confirming the structural integrity and purity of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is required:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., benzodioxolyl protons at δ 6.8–7.2 ppm, imidazole protons at δ 7.5–8.0 ppm) .
- IR spectroscopy : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl groups (broad peak at ~3300 cm⁻¹) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ via ESI-MS) .
- Elemental analysis : Validate calculated vs. experimental C, H, N, O percentages (deviation <0.4%) .
Advanced: How can computational modeling optimize reaction pathways or predict biological interactions for this compound?
Answer:
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. ICReDD’s approach integrates computational workflows to narrow down optimal catalysts and solvents, reducing trial-and-error experimentation .
- Molecular docking : Predict binding affinities with biological targets (e.g., enzymes). For example, docking studies in revealed hydrogen bonding between the hydroxymethyl group and active-site residues, guiding SAR studies .
- Machine learning : Train models on existing reaction datasets to predict yields or side products under varying conditions (e.g., temperature, solvent polarity) .
Advanced: How should researchers address discrepancies in reported biological activities of structurally analogous imidazole derivatives?
Answer:
Contradictions often arise from differences in assay conditions or substituent effects. Mitigation strategies include:
- Standardized assays : Re-evaluate activity under controlled conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
- Meta-analysis : Compare structural analogs (e.g., ethyl vs. methyl esters) to isolate substituent contributions. For instance, highlights that 4-carboxylate derivatives show enhanced solubility but reduced membrane permeability compared to ester analogs .
- Isosteric replacements : Test bioisosteres (e.g., replacing benzodioxolyl with benzothiazolyl) to disentangle electronic vs. steric effects .
Advanced: What are the best practices for handling and storing this compound to ensure stability?
Answer:
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis or oxidation of the hydroxymethyl group. Use amber vials to avoid photodegradation .
- Handling : Use gloveboxes for air-sensitive steps (e.g., coupling reactions). Safety protocols from recommend PPE (nitrile gloves, lab coats) due to potential skin/eye irritation .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life .
Advanced: How can researchers design experiments to elucidate the metabolic fate of this compound in biological systems?
Answer:
- Isotope labeling : Synthesize a ¹⁴C-labeled analog (e.g., at the methyl ester) to track metabolites via LC-MS/MS .
- Microsomal assays : Incubate with liver microsomes (human/rat) to identify phase I metabolites (oxidation, hydrolysis) and cytochrome P450 isoforms involved .
- In vivo studies : Administer to model organisms (e.g., rodents) and collect plasma/urine for metabolite profiling. Compare with in vitro data to validate metabolic pathways .
Advanced: What strategies can mitigate challenges in scaling up the synthesis of this compound?
Answer:
- Continuous flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., imidazole ring formation) to enhance reproducibility .
- Catalyst optimization : Replace homogeneous catalysts (e.g., DEAD) with heterogeneous alternatives (e.g., polymer-supported reagents) to simplify purification .
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., FTIR probes) to detect intermediates and adjust conditions dynamically .
Advanced: How can researchers resolve contradictory spectroscopic data for this compound across different studies?
Answer:
- Reference standards : Use commercially available fragments (e.g., methyl 1H-imidazole-4-carboxylate) to calibrate NMR/IR instruments .
- Solvent effects : Replicate experiments in deuterated solvents matching literature conditions (e.g., DMSO-d₆ vs. CDCl₃) to confirm peak shifts .
- Collaborative validation : Share samples with independent labs to cross-verify spectral assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
